6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 3-bromophenyl Group: This step involves the bromination of a phenyl ring followed by its attachment to the pyridazine ring.
Attachment of the 4-methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the 4-methoxyphenyl group is introduced to the pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution, while electrophilic substitution can be achieved using reagents like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chlorophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one
- 6-(3-fluorophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one
Uniqueness
The presence of the bromine atom in 6-(3-bromophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one can influence its reactivity and interactions compared to its chloro- and fluoro- counterparts
Properties
IUPAC Name |
6-(3-bromophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-25-16-7-5-13(6-8-16)18(23)12-22-19(24)10-9-17(21-22)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBWRRQQYURNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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